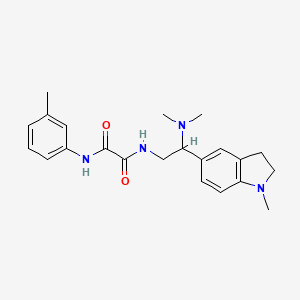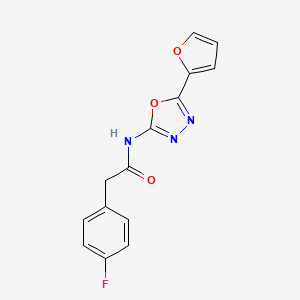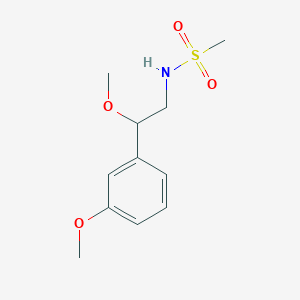
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide, also known as MMSES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMSES belongs to the class of sulfonamide compounds and has been studied for its ability to modulate various biochemical and physiological processes in the body.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride, followed by reaction with 2-methoxyethylamine to form the final product.
Starting Materials
3-methoxyphenylacetic acid, Methanesulfonyl chloride, 2-methoxyethylamine
Reaction
Step 1: 3-methoxyphenylacetic acid is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine to form the final product, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide.
作用机制
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
生化和生理效应
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to modulate various biochemical and physiological processes in the body. In cancer cells, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In neurodegenerative disease models, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to disease progression.
实验室实验的优点和局限性
One advantage of using N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide in lab experiments is its ability to modulate various biochemical and physiological processes, making it a versatile compound for studying different diseases and pathways. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
未来方向
There are several future directions for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide research. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to enhance the efficacy of chemotherapy drugs when used in combination. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide for therapeutic use.
科学研究应用
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models. Additionally, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of cardiovascular diseases.
属性
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUITHTVTLZPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

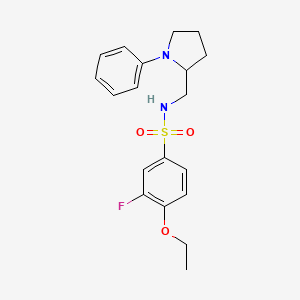
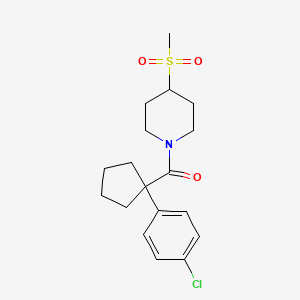
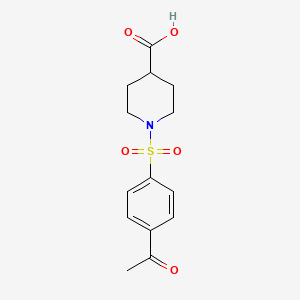
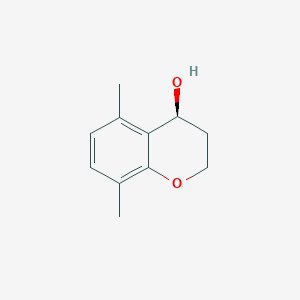

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)
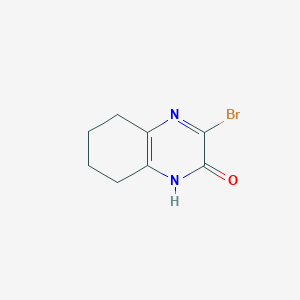
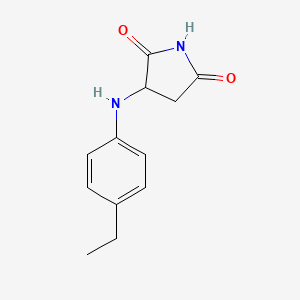
![4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2785414.png)
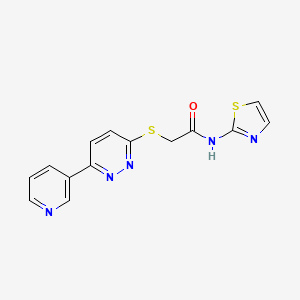
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
